4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine

Description

Structural Features and Nomenclature

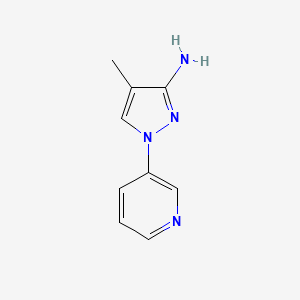

The molecular structure of this compound exhibits a sophisticated arrangement of nitrogen-containing heterocycles that defines its chemical identity and reactivity profile. According to chemical registry data, this compound possesses the molecular formula C₉H₁₀N₄ with a molecular weight of 174.20 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a 1H-pyrazol-3-amine core with specific substitution patterns that distinguish it from related derivatives.

The structural framework consists of a central pyrazole ring, which represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in positions 1 and 2. This pyrazole core bears three distinct substituents that define the molecule's unique chemical signature. At the 3-position, an amino group (-NH₂) provides nucleophilic character and potential for hydrogen bonding interactions. The 4-position carries a methyl group that contributes to the molecule's lipophilic properties and influences its overall electronic distribution. Most significantly, the nitrogen atom at position 1 forms a direct bond with the 3-position carbon of a pyridine ring, creating a bis-heterocyclic architecture.

The pyridine component adds an additional layer of structural complexity, contributing a six-membered aromatic ring with a single nitrogen atom at position 1 of the pyridine numbering system. This arrangement creates multiple potential sites for intermolecular interactions and chemical reactivity. The compound's Chemical Abstracts Service number 1339580-64-1 serves as its unique chemical identifier in databases and literature.

Table 1: Fundamental Molecular Properties of this compound

The three-dimensional molecular geometry exhibits specific spatial relationships between the pyrazole and pyridine rings that influence the compound's physical and chemical properties. The amino group at the 3-position of the pyrazole ring can participate in various hydrogen bonding interactions, both intramolecular and intermolecular, which affect the molecule's behavior in different chemical environments. The methyl substituent at the 4-position introduces steric considerations that may influence the compound's reactivity patterns and binding interactions with other molecules.

From a stereochemical perspective, the molecule lacks chiral centers, resulting in a single enantiomeric form. However, the potential for tautomerism exists within the pyrazole framework, as is common among 3-aminopyrazole derivatives. This tautomeric behavior can influence the compound's chemical reactivity and biological activity, representing an important consideration in applications involving this molecular scaffold.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical evolution of pyrazole chemistry, which began in the late 19th century with foundational work by German chemist Ludwig Knorr. In 1883, Knorr first introduced the term "pyrazole" and established the fundamental synthetic methodologies that would define this field of heterocyclic chemistry for generations to come. This pioneering work laid the groundwork for the systematic exploration of pyrazole derivatives and their applications in organic synthesis.

The significance of pyrazole compounds in heterocyclic chemistry expanded considerably throughout the 20th century as researchers discovered their remarkable versatility as synthetic intermediates and biologically active molecules. Pyrazoles gained recognition as privileged structures in medicinal chemistry due to their ability to interact with various biological targets and their presence in numerous pharmaceutical compounds. The five-membered ring system with two adjacent nitrogen atoms provides unique electronic properties that distinguish pyrazoles from other heterocyclic frameworks.

The specific structural class represented by 3-aminopyrazoles, which includes this compound, emerged as particularly valuable synthetic intermediates during the mid-to-late 20th century. These compounds demonstrated exceptional utility as building blocks for constructing more complex heterocyclic systems, particularly fused ring structures such as pyrazolo[1,5-a]pyrimidines. The presence of both amino and pyrazole functionalities creates multiple reactive sites that enable diverse chemical transformations and cyclization reactions.

Table 2: Historical Milestones in Pyrazole Chemistry Development

The evolution of synthetic methodologies for accessing substituted pyrazoles has been marked by continuous innovation and refinement. Early synthetic approaches relied primarily on the cyclization of hydrazine derivatives with various electrophilic partners, including carbonyl compounds and nitriles. These classical methods established the foundation for pyrazole synthesis but often suffered from regioselectivity challenges and limited substrate scope.

Modern synthetic approaches to pyrazole derivatives, including compounds like this compound, have benefited from advances in synthetic methodology and mechanistic understanding. Contemporary research has focused on developing more efficient and selective synthetic routes that can provide access to specifically substituted pyrazole derivatives with improved yields and purities. These advances have been particularly important for compounds bearing multiple heterocyclic components, where traditional synthetic methods may prove inadequate.

The integration of pyridine and pyrazole functionalities within a single molecular framework, as exemplified by this compound, represents a more recent development in heterocyclic chemistry. This approach leverages the complementary properties of both heterocyclic systems to create molecules with enhanced chemical and biological properties. The combination allows for the exploitation of pyrazole reactivity while incorporating the unique electronic and coordination properties associated with pyridine rings.

Research into tautomerism within pyrazole systems has provided crucial insights into the structural behavior of compounds like this compound. Studies have demonstrated that 3-aminopyrazoles can exist in multiple tautomeric forms, with the equilibrium position influenced by factors such as solvent polarity, temperature, and intermolecular interactions. This understanding has proven essential for predicting and controlling the chemical behavior of these compounds in various applications.

Properties

IUPAC Name |

4-methyl-1-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDBTFDXGJIKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One common and effective method involves the reaction of 4-methyl-1H-pyrazole with a pyridin-3-yl derivative via palladium-catalyzed cross-coupling, typically Suzuki-Miyaura coupling:

- Starting Materials: 4-methyl-1H-pyrazole (bearing a suitable leaving group such as halogen at N-1) and 3-pyridylboronic acid or its derivatives.

- Catalyst: Palladium complexes such as Pd(PPh3)4.

- Conditions: Base (e.g., K2CO3), solvent (e.g., dioxane/water), temperature around 80–100 °C.

- Outcome: Formation of 4-methyl-1-(pyridin-3-yl)-1H-pyrazole intermediate.

Following this, the 3-position amine is introduced by selective amination or reduction reactions.

Cyclization of 3-Hydrazinopyridine with Alkyl Methacrylates

An alternative, more recently reported route involves cyclization of 3-hydrazinopyridine dihydrochloride with alkyl methacrylates:

- Step 1: 3-hydrazinopyridine dihydrochloride reacts with an alkyl methacrylate under controlled conditions to form 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one.

- Step 2: Chlorination of the pyrazolidinone intermediate yields 3-chloro-1-(pyridin-3-yl)pyrazole derivatives.

- Step 3: Subsequent amination or nucleophilic substitution introduces the amine group at the 3-position, affording the target compound.

This method offers advantages in yield and purity compared to earlier processes relying on difficult-to-prepare intermediates such as 3-chloropyrazole.

| Preparation Method | Key Starting Materials | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 4-methyl-1H-pyrazole, 3-pyridylboronic acid | Pd(PPh3)4, K2CO3, dioxane/H2O, 80–100 °C | High selectivity, well-established | Requires expensive catalysts, sensitive to moisture |

| Cyclization of 3-Hydrazinopyridine + Alkyl Methacrylate | 3-hydrazinopyridine dihydrochloride, alkyl methacrylate | Acid/base catalysis, chlorination steps | Avoids difficult intermediates, improved yield | Multi-step, requires careful control of chlorination |

- Studies indicate that the palladium-catalyzed Suzuki-Miyaura coupling provides a reliable route with yields typically exceeding 70%, with purity confirmed by NMR and IR spectroscopy.

- The cyclization approach, as disclosed in patent literature, improves overall efficiency by circumventing unstable intermediates and facilitating easier isolation of the product.

- Reaction parameters such as solvent choice, temperature, and catalyst loading critically affect the reaction yield and selectivity.

- Chlorination steps require precise stoichiometry and temperature control to avoid over-chlorination or side reactions.

- Amination steps often employ ammonia or amine sources under mild conditions to convert chloro intermediates to the amine functionality.

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of hydrogen and carbon atoms, verifying substitution patterns.

- Infrared Spectroscopy (IR): Identifies functional groups, especially amine and heterocyclic ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Assesses product purity and monitors reaction progress.

The preparation of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine can be effectively achieved through palladium-catalyzed cross-coupling or via cyclization of 3-hydrazinopyridine with alkyl methacrylates followed by chlorination and amination. Each method has unique advantages and challenges, with recent advances favoring cyclization routes for improved yields and product isolation. Analytical verification ensures the compound’s structural integrity and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with tailored properties.

Biology

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving tyrosine kinases.

Medicine

- Anticancer Properties : Research indicates that this compound may have anticancer effects, particularly against leukemia and breast cancer cells.

- Antimicrobial and Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating infections and inflammatory conditions.

Industry

- Material Development : Utilized in the development of new materials with specific electronic or optical properties due to its unique chemical structure.

Leukemia Treatment

A study demonstrated that pyrazole derivatives can effectively target FLT3 mutations in acute myeloid leukemia (AML). These compounds induced apoptosis in resistant leukemia cell lines, suggesting a promising avenue for treatment.

Breast Cancer Research

In vitro studies showed that derivatives based on the pyrazole scaffold significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The proposed mechanism involves cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, emphasizing substituent variations, molecular properties, and biological activities:

Key Structural and Functional Insights

Trimethoxyphenyl substituents (e.g., in compound 40) confer significant antiproliferative activity, likely due to tubulin polymerization inhibition . Adamantyl groups increase lipophilicity, improving blood-brain barrier penetration .

Synthetic Strategies :

- Copper-catalyzed coupling (e.g., in ) is effective for introducing alkyl/aryl amines at position 4 .

- Hydrazine-mediated cyclization remains a standard method for constructing the pyrazole core .

Analytical Characterization: NMR and HRMS are critical for confirming substituent positions and purity .

Biological Activity

4-Methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly as an enzyme inhibitor and in the treatment of various cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H11N5

- Molecular Weight : 201.23 g/mol

- IUPAC Name : this compound

Target Enzymes : The primary target of this compound is tyrosine kinases , which are crucial in various cellular processes including growth, differentiation, and metabolism.

Mode of Action : The compound inhibits the activity of tyrosine kinases, leading to the disruption of signaling pathways that promote cell growth and proliferation. This inhibition can result in pro-apoptotic effects on cancer cells, making it a candidate for cancer therapy.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits suitable bioavailability. Factors influencing its pharmacokinetics include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.

- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.

- Excretion : Eliminated via renal pathways.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Lung Cancer | 10.5 | |

| Colorectal Cancer | 8.2 | |

| Breast Cancer | 5.0 | |

| Leukemia (AML) | 6.0 |

These findings indicate that the compound can inhibit the growth of various cancer cell lines effectively.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have reported that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

- Leukemia Treatment : A study highlighted the effectiveness of similar pyrazole derivatives against acute myeloid leukemia (AML), showing that compounds targeting FLT3 mutations can induce apoptosis in resistant leukemia cell lines .

- Breast Cancer Research : In vitro studies demonstrated that derivatives based on the pyrazole scaffold significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, suggesting a mechanism involving cell cycle arrest .

Q & A

Q. What synthetic methodologies are reported for 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine and related analogs?

A common approach involves copper-catalyzed coupling reactions. For example, a similar compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized via a CuBr-catalyzed reaction between 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine and cyclopropanamine in DMSO at 35°C for 48 hours, yielding 17.9% after chromatographic purification . Adjusting the amine source (e.g., substituting cyclopropanamine with ammonia derivatives) could target the 3-amine position.

Q. How is structural confirmation typically performed for this compound class?

Multimodal characterization is critical:

- NMR spectroscopy : Key signals include pyridine/pyrazole protons (δ 8.8–7.5 ppm) and methyl groups (δ 2.2–2.3 ppm) .

- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]+) confirm molecular weight .

- X-ray crystallography : Used to resolve planar arrangements of pyridine/pyrazole rings and hydrogen-bonding networks, as seen in related pyrazol-5-amine derivatives .

Advanced Research Questions

Q. How can low yields in copper-catalyzed syntheses be addressed?

The 17.9% yield reported in similar reactions suggests optimization opportunities:

- Catalyst loading : Increase CuBr concentration or test alternative catalysts (e.g., CuI).

- Reaction time/temperature : Extend reaction time beyond 48 hours or elevate temperature (e.g., 50–60°C).

- Base selection : Replace Cs₂CO₃ with K₃PO₄ to improve solubility and reactivity.

Q. What strategies enable enantioselective synthesis of chiral pyrazol-amine derivatives?

Chiral chromatography (e.g., Chiralpak columns with methanol elution) can resolve racemic mixtures, as demonstrated for tetrahydrofuran-3-yl analogs, achieving 99% enantiomeric excess . Alternatively, asymmetric catalysis using chiral ligands during coupling could preemptively induce stereochemistry.

Q. How do substituents on the pyridine/pyrazole rings influence biological activity?

Structural analogs with fluorophenyl or trichlorophenyl groups exhibit enhanced antibacterial and anxiolytic properties . Computational modeling (e.g., DFT) can predict electronic effects of substituents, while bioassays (e.g., MIC testing) validate activity trends .

Q. What role do hydrogen-bonding interactions play in crystal packing and stability?

X-ray studies of analogs reveal intramolecular N–H···N bonds between the amine and pyridine nitrogen, stabilizing planar conformations. Intermolecular hydrogen bonds (e.g., N–H···O/S) form infinite chains or layers, influencing solubility and crystallinity .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise from solvent effects or tautomerism. For example, DMSO-d₆ vs. CDCl₃ can alter proton shifts due to hydrogen-bonding interactions. Use deuterated solvents consistently and compare with computed NMR spectra (e.g., using Gaussian) .

Methodological Considerations

Q. What purification techniques are optimal for isolating pyrazol-amine derivatives?

- Chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) effectively separates polar byproducts .

- Acid-base extraction : Use HCl washes to protonate amines, improving separation from neutral impurities .

Q. How can reaction scalability be balanced with maintaining stereochemical purity?

Pilot-scale chiral separations require high-pressure liquid chromatography (HPLC) with chiral stationary phases. For industrial translation, consider enzymatic resolution or asymmetric synthetic routes to reduce reliance on chromatography .

Q. What computational tools aid in designing derivatives with improved bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.